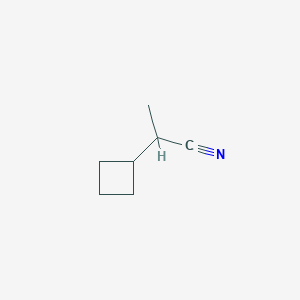
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide” is a chemical compound with potential biological activity1. It has diverse applications in scientific research2 and has gained significant attention due to its potential biological activity and applications in various fields3.
Synthesis Analysis
The synthesis methods of this compound are explored in various research papers1. However, the specific synthesis methods for “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide” are not explicitly mentioned in the search results.
Molecular Structure Analysis
The molecular structure of this compound is unique and offers immense perplexity2. However, the specific molecular structure of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide” is not explicitly mentioned in the search results.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, its unique structure enables investigations into various biological processes and potential therapeutic interventions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide” are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Structural Studies : Bougheloum et al. (2013) investigated the acylation of sulfamides derivatives, including compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide, using solid catalysts. They provided insights into the molecular and crystal structure of these compounds, highlighting the role of weak interactions in their formation (Bougheloum et al., 2013).
Synthesis of Tetrahydroisoquinolines : Itô and Tanaka (1977) described the synthesis of 1, 2, 3, 4-Tetrahydroisoquinolines, which are structurally related to the compound . They explored the condensation reactions of sulfonamide derivatives, showcasing the chemical versatility and potential applications of these compounds in various fields (Itô & Tanaka, 1977).
Pummerer/Mannich Cyclization Cascade : Padwa et al. (2002) conducted a study involving alpha-sulfinylenamides, which are chemically related to the compound . They demonstrated a method for preparing aza-heterocycles, highlighting the potential for these processes in the assembly of natural product scaffolds (Padwa et al., 2002).
Vasodilatory Activity : Morikawa et al. (1989) synthesized a series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives and evaluated their vasodilatory action. This research indicates the potential medical application of similar compounds in cardiovascular drug development (Morikawa et al., 1989).
Photooxidation Studies : Che et al. (2005) investigated the photooxidation of dibenzothiophene and dimethyldibenzothiophene, using compounds similar to the one as sensitizers. This study contributes to the understanding of electron transfer processes and their applications in chemical transformations (Che et al., 2005).
Nanotechnology and Catalysis : Studies by Goli-Jolodar et al. (2016) and Amoozadeh et al. (2016) explored the use of N-sulfonated and nano-zirconia-supported sulfonic acid catalysts, respectively. These catalysts are related to the compound and are used in the synthesis of complex organic compounds, showcasing the integration of nanotechnology in chemical synthesis (Goli-Jolodar et al., 2016); (Amoozadeh et al., 2016).
Antimicrobial Activities : Dixit et al. (2010) synthesized sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and evaluated their antimicrobial activities. This research contributes to the potential use of similar compounds in developing new antimicrobial agents (Dixit et al., 2010).
Safety And Hazards
Orientations Futures
This compound has diverse applications in scientific research2. Its unique structure enables investigations into various biological processes and potential therapeutic interventions2. It has potential biological activity and applications in various fields3, indicating promising future directions.
Please note that the information provided is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.
Propriétés
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-15-7-9-17(23-15)24(21,22)18-14-6-8-16-13(11-14)5-4-10-19(16)12(2)20/h6-9,11,18H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUBTNURGMANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)
![1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2954595.png)
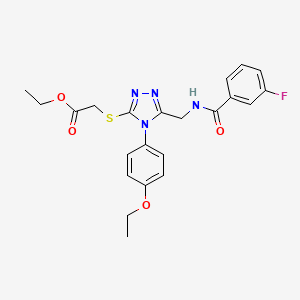
![N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954598.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)
![N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide](/img/structure/B2954600.png)
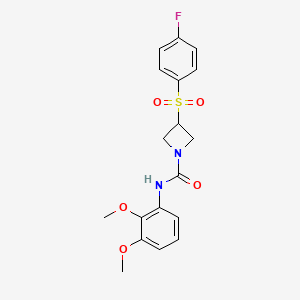
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide](/img/structure/B2954606.png)
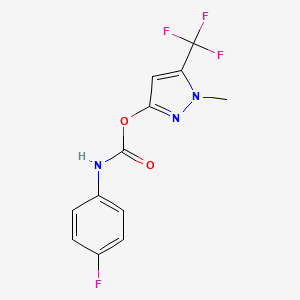
![Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2954608.png)
![N,N-dimethyl-2-{[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2954609.png)
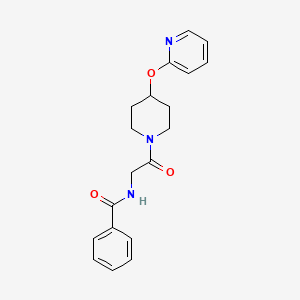
![N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2954611.png)
